Cas no 83415-79-6 (LITHOSPERMIC ACID B)

リトスペルミン酸B(Lithospermic Acid B)は、シソ科植物に由来する天然のポリフェノール化合物です。この化合物は、強力な抗酸化作用と抗炎症作用を示し、生体における酸化ストレスの軽減や細胞保護効果が期待されています。特に、フリーラジカル消去能が高く、過酸化脂質の生成抑制に優れていることが特徴です。また、リトスペルミン酸Bは、血管内皮機能の改善や神経保護作用に関する研究も進められており、医薬品や健康食品分野での応用が注目されています。その化学構造は、複数のフェノール性水酸基とエラグ酸部分を有し、高い反応性を示します。

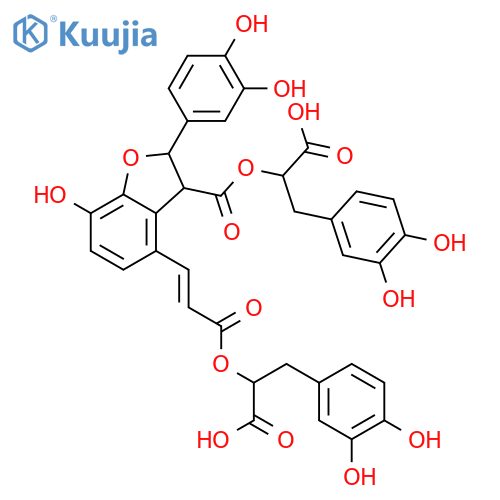

LITHOSPERMIC ACID B structure

商品名:LITHOSPERMIC ACID B

LITHOSPERMIC ACID B 化学的及び物理的性質

名前と識別子

-

- LITHOSPERMIC ACID B

- AKOS040752614

- [(E)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpent-2-enyl] 3-methylbutanoate

- 83415-79-6

-

- インチ: InChI=1S/C21H24O7/c1-11(2)9-17(25)28-16(7-8-21(3,4)27)12-10-15(24)18-13(22)5-6-14(23)19(18)20(12)26/h5-8,10-11,16,22-23,27H,9H2,1-4H3/b8-7+

- InChIKey: YEXHSSJAIYSMOW-BQYQJAHWSA-N

- ほほえんだ: CC(C)CC(=O)OC(C=CC(C)(C)O)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O

計算された属性

- せいみつぶんしりょう: 388.15220310g/mol

- どういたいしつりょう: 388.15220310g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 689

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 121Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

LITHOSPERMIC ACID B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | T32799-25mg |

Lithospermidin B |

83415-79-6 | 25mg |

¥ 10600 | 2024-07-20 | ||

| TargetMol Chemicals | T32799-5mg |

Lithospermidin B |

83415-79-6 | 98% | 5mg |

¥ 7000 | 2023-09-15 | |

| TargetMol Chemicals | T32799-5 mg |

Lithospermidin B |

83415-79-6 | 98% | 5mg |

¥ 7,000 | 2023-07-11 |

LITHOSPERMIC ACID B 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

83415-79-6 (LITHOSPERMIC ACID B) 関連製品

- 28831-65-4(Lithospermic acid)

- 121521-90-2(Salvianolic acid B)

- 115939-25-8(Salvianolic acid B)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 857369-11-0(2-Oxoethanethioamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量